delta-N-Methylarginine (δ-N-Methylarginine, N(5)-methyl-L-arginine) is a non-proteinogenic L-alpha-amino acid. This means it shares some structural similarities with proteinogenic amino acids, the building blocks of proteins, but it is not typically incorporated into cellular proteins. delta-N-Methylarginine is derived from the common amino acid L-arginine through a modification process known as methylation, where a methyl group (CH₃) is added to a specific nitrogen atom in the molecule [, ].
While not directly involved in protein structure, delta-N-Methylarginine has emerged as a potential regulator of protein function. Researchers believe it might act as a post-translational modification (PTM) – a chemical change made to a protein after it is synthesized. This modification could alter the protein's activity, stability, or interaction with other molecules [].
Evidence for this role comes from studies in yeast, where scientists have identified delta-N-Methylarginine as a novel PTM on certain proteins []. However, further research is needed to understand the specific consequences of delta-N-Methylarginine modification on protein function in various cellular contexts.
Beyond its potential role in protein function, delta-N-Methylarginine is being investigated in other areas of scientific research. Some studies explore its potential as a biomarker, a measurable indicator of a particular biological state or disease. Additionally, researchers are investigating the possibility of using delta-N-Methylarginine in the development of therapeutic drugs [].
Delta-N-Methylarginine is a non-proteinogenic amino acid characterized by the substitution of a methyl group at the nitrogen atom in the side chain of L-arginine. Its chemical formula is C₇H₁₆N₄O₂, and it is classified as an N-methylated derivative of arginine. This compound is notable for its role as a posttranslational modification in proteins, influencing various biological processes. The unique structural feature of delta-N-Methylarginine allows it to participate in different biochemical pathways, particularly those involving nitric oxide synthesis and protein function modulation .
These reactions are crucial for understanding how delta-N-Methylarginine functions within biological systems.
Delta-N-Methylarginine exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthases. This inhibition affects the production of nitric oxide, a critical signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune responses. Studies have indicated that delta-N-Methylarginine can modulate the activity of nitric oxide synthases by competing with L-arginine, thereby influencing nitric oxide levels in cells . Additionally, its role as a posttranslational modification suggests it may impact protein stability and function through alterations in protein interactions and conformations .
The synthesis of delta-N-Methylarginine can be achieved through several methods:
These methods provide flexibility in producing delta-N-Methylarginine for research and therapeutic applications.
Delta-N-Methylarginine has several applications in biomedical research:
Interaction studies involving delta-N-Methylarginine have focused on its effects on various proteins and enzymes:
These interaction studies are essential for elucidating the broader biological implications of delta-N-Methylarginine.
Delta-N-Methylarginine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structure/Modification | Unique Features |
---|---|---|
N(ω)-Methyl-L-arginine | Methyl group at N(ω) position | Primarily involved in regulating nitric oxide synthesis. |
N(ε)-Methyl-L-lysine | Methyl group at N(ε) position | Commonly found in histones; involved in epigenetic regulation. |
N,N-Dimethyl-L-arginine | Two methyl groups on arginine | Stronger inhibition of nitric oxide synthase compared to delta-N-methylarginine. |
L-Citrulline | Non-methylated derivative | Precursor to arginine; involved in urea cycle and nitric oxide production. |
Delta-N-Methylarginine's unique position lies in its specific posttranslational modification capabilities and its nuanced impact on nitric oxide synthesis compared to these similar compounds. Understanding these differences is crucial for leveraging delta-N-Methylarginine's potential in research and therapeutic contexts.
delta-N-Methylarginine is a non-proteinogenic amino acid characterized by the substitution of a methyl group at the delta-nitrogen atom in the side chain of L-arginine . This unique structural modification distinguishes it from the standard amino acid L-arginine and confers distinct physicochemical properties [2]. The chemical formula of delta-N-Methylarginine is C₇H₁₆N₄O₂, with a molecular weight of 188.23 g/mol, which is approximately 14 g/mol heavier than L-arginine due to the additional methyl group [3].
The systematic name for delta-N-Methylarginine is (2S)-2-amino-5-(methyl(carbamimidoyl)amino)pentanoic acid, reflecting its structural composition with the methyl group attached to the delta-nitrogen of the guanidino group [2]. This compound is identified by the Chemical Abstracts Service (CAS) registry number 77044-73-6, which serves as its unique identifier in chemical databases [3].
The molecular structure of delta-N-Methylarginine features several key functional groups that contribute to its chemical behavior:
Functional Group | Description |
---|---|
Carboxylic acid | Located at the alpha-carbon, contributes to acidic properties |
Primary amine | Alpha-amino group, contributes to basic properties |
N-methylated guanidino group | Modified side chain with methyl substitution at delta-nitrogen |
The physicochemical properties of delta-N-Methylarginine are influenced by these functional groups and the methylation of the guanidino moiety [2]. At physiological pH, delta-N-Methylarginine carries a positive charge (+1), primarily due to the protonation of the guanidino group [4]. The isoelectric point (pI) is estimated to be approximately 10.5, which is slightly lower than that of L-arginine (10.76) due to the electron-donating effect of the methyl group [5].
Delta-N-Methylarginine exhibits high water solubility, a characteristic shared with L-arginine, though the addition of the methyl group slightly increases its hydrophobicity [6]. The estimated LogP value is approximately -1.8, indicating that while the compound remains hydrophilic, it is marginally more lipophilic than L-arginine [5].
The pKa values for delta-N-Methylarginine are estimated to be approximately 2.2 for the alpha-carboxylic acid group, 9.0 for the alpha-amino group, and 12.5 for the guanidino group [5]. These values are slightly altered compared to L-arginine due to the electronic effects of the methyl substitution [4].
Delta-N-Methylarginine possesses one stereogenic center at the alpha-carbon position, with an S-configuration that corresponds to the L-absolute configuration in amino acid nomenclature [7]. This stereochemistry is identical to that of L-arginine, from which it is derived through methylation [8]. The preservation of this stereochemical configuration is crucial for its biological recognition and interactions [9].
The conformational landscape of delta-N-Methylarginine is more complex than that of L-arginine due to the presence of the N-methyl group [10]. This methylation introduces additional steric constraints that affect the rotational freedom around the bonds in the side chain, particularly those involving the guanidino group [9]. The conformational analysis of delta-N-Methylarginine reveals both extended and folded conformations are possible in solution, with the distribution influenced by environmental factors such as pH, temperature, and solvent composition [10].
Conformational Property | Description |
---|---|
Preferred Conformations | Extended and folded conformations possible, with distribution dependent on environment |
Rotational Barriers | Higher barrier for guanidino group rotation due to N-methyl substitution |
Intramolecular Hydrogen Bonding | Reduced compared to L-arginine due to N-methylation |
Steric Hindrance | Increased around guanidino group due to methyl substituent |
The N-methylation significantly impacts the torsion angles in the side chain, particularly the χ4 and χ5 angles that define the orientation of the guanidino group [9]. These modified torsion angles contribute to a distinct conformational preference compared to L-arginine [10]. Dynamic stereochemistry studies indicate that the rotational barrier around the N-C bond connecting the methyl group to the guanidino moiety is higher than corresponding bonds in L-arginine, leading to restricted rotation and potentially distinct conformational states [12].
The conformational flexibility of delta-N-Methylarginine is restricted at the guanidino group due to the methyl substitution, while remaining similar to L-arginine elsewhere in the molecule [9]. This selective restriction in conformational freedom has implications for molecular recognition and binding interactions [10]. The methyl group also reduces the hydrogen bonding capability of the guanidino group, which further influences the conformational preferences and intermolecular interactions of delta-N-Methylarginine [9] [12].
Delta-N-Methylarginine demonstrates considerable stability in aqueous solutions across a wide pH range (pH 2-10), similar to L-arginine [13]. This stability is attributed to the robust chemical structure of the amino acid backbone and the relatively stable N-methylated guanidino group [5]. The thermal stability of delta-N-Methylarginine is estimated to be up to approximately 180°C, slightly lower than that of L-arginine (approximately 200°C) due to the potential for N-demethylation at elevated temperatures [13].
The oxidative stability of delta-N-Methylarginine shows moderate resistance to oxidation, which is an improvement over L-arginine [5]. The N-methylation of the guanidino group provides some protection against oxidative processes that typically target the nitrogen atoms in the guanidino moiety [13]. This enhanced oxidative stability may contribute to a potentially longer half-life in physiological conditions compared to L-arginine [5].
Stability Parameter | Delta-N-Methylarginine | L-Arginine |
---|---|---|
Aqueous Stability | Stable | Stable |
pH Stability Range | pH 2-10 | pH 2-10 |
Thermal Stability | ~180°C (estimated) | ~200°C |
Oxidative Stability | Moderate resistance | Susceptible |
Hydrolytic Stability | Stable at neutral pH | Stable at neutral pH |
The hydrolytic stability of delta-N-Methylarginine is comparable to that of L-arginine, with both compounds remaining stable to hydrolysis under neutral pH conditions [13]. However, under extreme pH conditions, delta-N-Methylarginine may undergo specific degradation pathways, including N-demethylation and decarboxylation [5]. The N-demethylation process can regenerate L-arginine, while decarboxylation leads to the formation of agmatine derivatives [13].
The chemical reactivity of delta-N-Methylarginine is notably different from L-arginine due to the N-methylation of the guanidino group [10]. The methyl substitution reduces the reactivity at the delta-nitrogen position, which affects its participation in various chemical reactions [13]. This reduced reactivity is particularly significant in enzymatic processes, where delta-N-Methylarginine serves as a partial substrate for nitric oxide synthase rather than a full substrate like L-arginine [13] [10].
Research findings indicate that delta-N-Methylarginine undergoes hydroxylation when interacting with nitric oxide synthase but is not converted further in the catalytic pathway [13]. This partial substrate behavior, combined with its weak reversible inhibitory effect (Ki = 1.4 mM), distinguishes its reactivity profile from that of L-arginine [13]. The hydroxylated intermediate, N-omega-hydroxy-N-delta-methyl-L-arginine, has been detected as a potent inhibitor of bovine liver arginase with a Ki of 17.1±2.2 microM [10].
Delta-N-Methylarginine and L-arginine share a common amino acid backbone but differ significantly due to the methylation at the delta-nitrogen position of the guanidino group in delta-N-Methylarginine . This structural modification leads to numerous differences in their physicochemical properties, conformational behavior, and biochemical interactions [2].
The most evident structural difference is the presence of the methyl group at the delta-nitrogen position in delta-N-Methylarginine, which increases its molecular weight to 188.23 g/mol compared to 174.20 g/mol for L-arginine [3]. This 14.03 g/mol difference affects various molecular properties and interactions [5].
Property | Delta-N-Methylarginine | L-Arginine | Significance of Difference |
---|---|---|---|
Structural Modification | N-methyl group at delta-nitrogen | Standard guanidino group | Affects molecular recognition |
Molecular Weight | 188.23 g/mol | 174.20 g/mol | Influences molecular properties |
Charge Distribution | Reduced positive charge density | Strong positive charge | Alters electrostatic interactions |
Hydrogen Bonding | Reduced donor capability | Strong donor capability | Changes interaction patterns |
Hydrophobicity | More hydrophobic | Less hydrophobic | Affects solubility and membrane interactions |
The charge distribution in delta-N-Methylarginine is altered compared to L-arginine, with a reduced positive charge density at the guanidino group due to the electron-donating effect of the methyl substituent [4]. This modification affects electrostatic interactions with binding partners and may influence its behavior in biological systems [6].
The hydrogen bonding capability of delta-N-Methylarginine is reduced compared to L-arginine, particularly at the methylated nitrogen position [9]. This reduction in hydrogen bond donor capacity changes its interaction with water and potential binding partners, which may have implications for its biological activity [10].
Conformationally, delta-N-Methylarginine exhibits more restricted rotational freedom around the guanidino group due to the steric hindrance introduced by the methyl substituent [9]. This results in a more constrained conformational space compared to the more flexible L-arginine [12]. These conformational differences impact binding specificity and molecular recognition processes [10].
The enzymatic processing of delta-N-Methylarginine differs significantly from L-arginine [13]. While L-arginine serves as a full substrate for nitric oxide synthase and other enzymes, delta-N-Methylarginine functions as a partial substrate and a weak inhibitor [10]. This differential enzymatic processing leads to distinct metabolic fates and biological roles [13].
In biological systems, L-arginine is a proteinogenic amino acid that serves as a building block for proteins and as a precursor for nitric oxide synthesis [7]. In contrast, delta-N-Methylarginine has been identified as a post-translational modification in yeast proteins, suggesting a role in regulating protein function rather than as a primary structural component [5] [6].
The methylation of delta-N-Methylarginine makes it more resistant to certain degradation pathways compared to L-arginine, potentially leading to a longer half-life in physiological conditions [13]. This enhanced stability may be relevant to its biological function as a regulatory molecule [5].